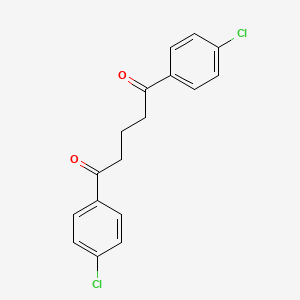

1,5-Bis(4-chlorophenyl)pentane-1,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,5-Bis(4-chlorophenyl)pentane-1,5-dione is a chemical compound synthesized and characterized through various spectroscopic and computational techniques. It's known for its interesting electronic and structural properties, which make it a subject of study in fields such as organic chemistry, materials science, and potentially in drug design, due to its interaction with biological molecules.

Synthesis Analysis

The compound is synthesized using specific chemical reactions that allow for the introduction of the 4-chlorophenyl groups into the pentane-1,5-dione molecule. Characterization is typically achieved through single-crystal X-ray Crystallography, FT-IR, 1H-NMR, 13C-NMR, and UV-Visible spectroscopy, providing detailed insights into its structure and purity (Murugesan et al., 2021).

Molecular Structure Analysis

The molecular structure of this compound has been determined through single-crystal X-ray crystallography, revealing its precise geometric configuration. DFT calculations help in understanding its electronic structure, including the Frontier Molecular Orbitals (FMOs), which indicate its potential reactivity and stability (Murugesan et al., 2021).

Chemical Reactions and Properties

This compound's reactivity has been studied through Fukui Function Analysis (FFA), highlighting the reactive sites for electrophilic and nucleophilic attacks. This analysis is crucial for predicting its behavior in further chemical transformations and its interaction with proteins, as shown by its binding affinity to Human Serum Albumin (HSA) through molecular docking studies (Murugesan et al., 2021).

Physical Properties Analysis

While specific studies focusing solely on the physical properties of this compound were not found, such properties can generally be inferred from its structural characteristics and molecular weight, affecting its solubility, melting point, and other physical parameters.

Chemical Properties Analysis

The chemical properties, including its photophysical properties, electrophilic and nucleophilic sites, and biological activity potential, are deeply influenced by its molecular structure. The HOMO-LUMO gap obtained from DFT studies suggests a certain level of chemical stability and reactivity towards specific types of chemical reactions (Murugesan et al., 2021).

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Characterization

1,5-Bis(4-chlorophenyl)pentane-1,5-dione and its derivatives have been synthesized and characterized using various spectroscopic techniques. A study by Murugesan et al. (2021) focused on synthesizing and characterizing this compound, including its molecular docking studies and Density Functional Theory (DFT) calculations. These studies help in understanding the molecular structure and potential biological activity of the compound (Murugesan et al., 2021).

2. Crystallography and Hydrogen Bonding

The crystal structure and hydrogen-bonding properties of this compound derivatives have been explored. For instance, Insuasty et al. (2012) analyzed the crystal structures of two quinolinone derivatives of this compound, revealing their hydrogen-bonded framework and molecular ribbon structures (Insuasty et al., 2012).

3. Electrogenesis and Chemical Reactions

Studies have also focused on the electrochemical properties and reactions involving this compound. Guirado et al. (2013) researched the electrogeneration of dienolate anions from this compound, which is crucial in understanding its chemical behavior and potential applications in synthetic chemistry (Guirado et al., 2013).

4. Organometallic Chemistry

The compound's applications in organometallic chemistry have been explored, such as in cyclomanganation reactions. Tully et al. (2005) investigated the coordination in cyclomanganation of derivatives of this compound, contributing to our understanding of its interactions with transition metals (Tully et al., 2005).

5. Nonlinear Optics and DFT Studies

The nonlinear optical properties and DFT studies of derivatives of this compound have also been a research focus. Veeramanikandan et al. (2019) synthesized a novel bischalcone derivative and analyzed its solid-state structure, nonlinear optics, and DFT studies, providing insights into the electronic and optical properties of these compounds (Veeramanikandan et al., 2019).

Wirkmechanismus

Mode of Action

It’s known that the compound has a weak intramolecular c—h o interaction which generates an s (6) ring motif . This interaction could potentially influence its interaction with its targets.

Biochemical Pathways

The compound’s structure suggests that it may interact with pathways involving aromatic compounds .

Result of Action

The compound’s structure suggests potential interactions with aromatic compounds, which could influence various cellular processes .

Action Environment

Like many chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and presence of other compounds .

Eigenschaften

IUPAC Name |

1,5-bis(4-chlorophenyl)pentane-1,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2O2/c18-14-8-4-12(5-9-14)16(20)2-1-3-17(21)13-6-10-15(19)11-7-13/h4-11H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBPMFZFNICNFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCC(=O)C2=CC=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methyl-1,2,4-triazol-3-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2481029.png)

![(E)-N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-phenylprop-2-enamide](/img/structure/B2481031.png)

![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2481032.png)

![1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2481035.png)

![N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2481037.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2481038.png)

![Cyclopropyl[2-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2481042.png)

![2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481045.png)

![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B2481047.png)

![4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2481051.png)